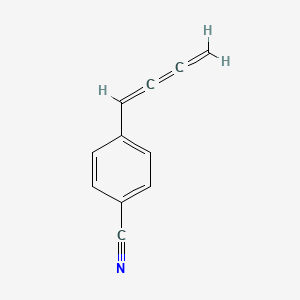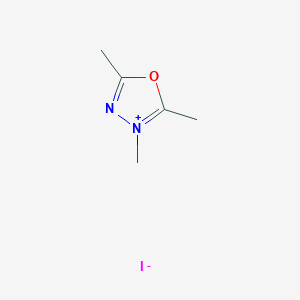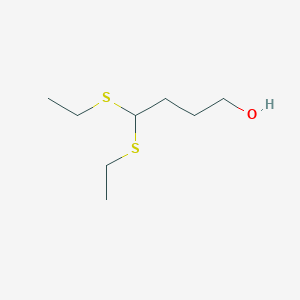
Aluminium butan-1-olate ethoxide (1/1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium butan-1-olate ethoxide (1/1/2) is a compound that belongs to the class of metal alkoxides. These compounds are characterized by the presence of an aluminium atom bonded to alkoxide groups, in this case, butan-1-olate and ethoxide. Metal alkoxides are widely used as precursors in the synthesis of various materials, including oxides and hybrid organic-inorganic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aluminium butan-1-olate ethoxide typically involves the reaction of aluminium metal with butan-1-ol and ethanol. One common method is to react aluminium shavings with a mixture of butan-1-ol and ethanol in the presence of a catalyst such as mercuric chloride. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation .
Industrial Production Methods
Industrial production of aluminium butan-1-olate ethoxide follows similar principles but on a larger scale. The process involves the controlled reaction of aluminium with alcohols in large reactors, followed by purification steps to ensure high purity of the final product. The use of catalysts and solvents helps to control the reaction temperature and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminium butan-1-olate ethoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water to form aluminium hydroxide and the corresponding alcohols.
Oxidation: Reaction with oxygen to form aluminium oxide and the corresponding aldehydes or ketones.
Substitution: Reaction with other alcohols or alkoxides to form mixed alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include water, oxygen, and other alcohols or alkoxides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include aluminium hydroxide, aluminium oxide, and various mixed alkoxides. These products have diverse applications in materials science and catalysis .
Wissenschaftliche Forschungsanwendungen
Aluminium butan-1-olate ethoxide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of aluminium butan-1-olate ethoxide involves the interaction of the aluminium atom with various molecular targets. The alkoxide groups can undergo hydrolysis, oxidation, and substitution reactions, leading to the formation of various products. The aluminium atom can also coordinate with other molecules, forming stable complexes that can be used in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to aluminium butan-1-olate ethoxide include:
Aluminium ethoxide: Another metal alkoxide with similar reactivity and applications.
Aluminium sec-butoxide: Used in similar applications but with different reactivity due to the presence of sec-butoxide groups.
Aluminium isopropoxide: Commonly used in the synthesis of aluminium oxide and other materials.
Uniqueness
Aluminium butan-1-olate ethoxide is unique due to the presence of both butan-1-olate and ethoxide groups, which provide distinct reactivity and properties. This combination allows for the synthesis of a wide range of materials and the formation of stable complexes with various molecules .
Eigenschaften
CAS-Nummer |
849595-92-2 |
|---|---|
Molekularformel |
C8H19AlO3 |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
butoxy(diethoxy)alumane |
InChI |
InChI=1S/C4H9O.2C2H5O.Al/c1-2-3-4-5;2*1-2-3;/h2-4H2,1H3;2*2H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
GTINVLZTEFUREG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Al](OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)

![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)

stannane](/img/structure/B14196662.png)
![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)



![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)

